Physicochemical Profiling and Synthetic Utility of Methyl 2-Decenoate: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of Methyl 2-Decenoate: A Technical Whitepaper
Executive Summary
Methyl 2-decenoate (often occurring as the thermodynamically favored (E)-isomer) is a highly versatile α,β -unsaturated fatty acid ester. While traditionally recognized for its distinct olfactory profile in the flavor and fragrance industry, its highly reactive conjugated system makes it a critical intermediate in advanced organic synthesis and drug development. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, stereoselective synthesis workflows, and downstream derivatization protocols, designed specifically for application scientists and synthetic chemists.
Structural Identity and Physicochemical Thermodynamics
Understanding the thermodynamic and physicochemical profile of methyl 2-decenoate is essential for optimizing reaction conditions, purification workflows, and formulation matrices. The molecule features a 10-carbon aliphatic chain with an α,β -unsaturated methyl ester moiety, rendering it highly lipophilic yet capable of hydrogen-bond acceptance.
Table 1: Core Physicochemical Properties
| Property | Value | Reference / Source |
| IUPAC Name | Methyl (E)-dec-2-enoate | PubChem[1] |
| CAS Registry Number | 2482-39-5 (Unspecified) 7367-85-3 ((E)-isomer) | PubChem[1] |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |
| Molecular Weight | 184.28 g/mol | Cheméo[2] |
| Specific Gravity | 0.887 – 0.892 (at 25 °C) | The Good Scents Co.[3] |
| Refractive Index ( nD20 ) | 1.442 – 1.448 (at 20 °C) | The Good Scents Co.[3] |
| Flash Point | 106.11 °C (223.00 °F) | The Good Scents Co.[3] |
| LogP (Octanol/Water) | 3.076 (Calculated) | Cheméo[2] |
| Water Solubility (Log10WS) | -3.14 mol/L | Cheméo[2] |
Formulation Implications: The high LogP (~3.08) and extremely low water solubility dictate that methyl 2-decenoate must be formulated in lipid-based vehicles (e.g., medium-chain triglycerides) or emulsified using non-ionic surfactants for biological assays. Its relatively high flash point (106.11 °C) allows for safe handling during moderate-temperature reflux procedures[2][3].
Stereoselective Synthesis: The Wittig Olefination Protocol
The most reliable method for synthesizing methyl (E)-2-decenoate de novo is via the Wittig reaction of octanal with a stabilized ylide.
Causality of Reagent Choice: Why use a stabilized ylide? Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, bear an electron-withdrawing ester group. This stabilization inherently favors the formation of the (E)-alkene. The intermediate oxaphosphetane forms reversibly, allowing the system to equilibrate to the thermodynamically stable trans configuration before the irreversible elimination of triphenylphosphine oxide ( Ph3PO ) occurs.
Protocol 1: Synthesis of Methyl (E)-2-decenoate
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Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of octanal in 30 mL of anhydrous dichloromethane (DCM).
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Ylide Addition: Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol (1.1 eq) of methyl (triphenylphosphoranylidene)acetate portion-wise. Rationale: Cooling controls the exothermic nature of the addition, preventing localized heating that could compromise stereoselectivity.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
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Workup & Precipitation: Concentrate the DCM under reduced pressure. Suspend the resulting crude syrup in 50 mL of cold hexane and stir vigorously for 15 minutes. Rationale: Ph3PO is highly soluble in DCM but virtually insoluble in cold hexane. This step precipitates the byproduct, bypassing the need for massive chromatography columns.
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Purification: Filter the white Ph3PO precipitate through a Celite pad. Concentrate the filtrate and purify via flash chromatography (Silica gel, 95:5 Hexane:Ethyl Acetate).
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Self-Validating Checkpoint: The reaction is self-validating via Thin Layer Chromatography (TLC); the disappearance of the octanal spot and the appearance of a UV-active spot (due to the conjugated ester) confirms conversion. Post-purification, 1 H NMR unequivocally validates the stereochemistry: the vinylic α -proton will appear as a doublet at ~5.8 ppm with a trans coupling constant of J≈15.6 Hz.
Downstream Derivatization: Allylic Oxidation
Methyl 2-decenoate serves as an excellent scaffold for further functionalization, most notably via allylic oxidation to yield methyl 4-oxo-2-decenoate, a highly reactive Michael acceptor.
Causality of Oxidant Choice: Traditional allylic oxidants like t -butyl chromate or standard CrO3 -pyridine complexes completely fail to oxidize methyl 2-decenoate. The electron-withdrawing ester group severely deactivates the allylic C4 position. To overcome this, Chromium trioxide ( CrO3 ) in a highly acidic mixture of glacial acetic acid and acetic anhydride must be used. The acidic environment drastically increases the electrophilicity of the chromium species, enabling successful C-H activation at the deactivated allylic site[4].
Protocol 2: Oxidation to Methyl 4-oxo-2-decenoate
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Reagent Preparation: In a fume hood, slowly add 50 mmol of CrO3 in small portions to a highly exothermic mixture of acetic anhydride (12.5 mL) and glacial acetic acid (25 mL). Dilute with 25 mL of benzene under strict ice-cooling[4].
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Substrate Addition: Dissolve 10 mmol of methyl 2-decenoate in 5 mL of benzene. Add this dropwise to the oxidant solution, strictly maintaining the internal temperature below 20 °C[4].
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Quenching: Stir for 40 minutes. Pour the mixture into 50 mL of cold brine to quench the reaction[4].
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Extraction: Neutralize carefully with aqueous sodium hydroxide and extract with diethyl ether (3 x 30 mL). Dry over anhydrous Na2SO4 and concentrate[4].
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Self-Validating Checkpoint: The success of this protocol is visually validated by the immediate color shift of the chromium reagent from deep orange-red ( CrVI ) to dark green ( CrIII ). Analytically, the IR spectrum will show a new, intense carbonyl stretch at ~1680 cm −1 (conjugated ketone), validating C4 functionalization without cleavage of the target double bond.
Applications in Drug Development and Flavor Chemistry
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Flavor and Fragrance: Methyl 2-decenoate is extensively utilized as a flavoring agent, imparting characteristic "mushroom", green, and fruity (peach/apricot) olfactory notes[5]. It is frequently integrated into commercial fragrance concentrates at up to 2.0%[3].
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Pharmacological Precursors: The biological utility of trans-2-decenoic acid derivatives is gaining significant traction. Recombinant microbial pathways have been engineered to produce trans-2 fatty acids and esters (like methyl 2-decenoate) due to their high-value applications[6]. Furthermore, the saponified free acid (trans-2-decenoic acid) is a potent signaling molecule known to inhibit biofilm formation in pathogens like Streptococcus mutans and Candida albicans, and its derivatives have been linked to neuroprotective pharmacological properties[5][6].
Workflow Visualization
Figure 1: Synthetic workflow and downstream derivatization pathways of methyl 2-decenoate.
References
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Decenoic acid - Wikipedia , wikipedia.org. 5
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Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem - NIH , nih.gov. 1
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Chemical Properties of 2-Decenoic acid, methyl ester (CAS 2482-39-5) - Cheméo , chemeo.com. 2
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methyl 2-decenoate, 2482-39-5 - The Good Scents Company , thegoodscentscompany.com.3
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WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof - Google Patents , google.com. 6
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Allylic Oxidation of Methyl 2-Alkenoates , oup.com. 4
Sources
- 1. Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Decenoic acid, methyl ester (CAS 2482-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. methyl 2-decenoate, 2482-39-5 [thegoodscentscompany.com]
- 4. academic.oup.com [academic.oup.com]
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- 6. WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]
